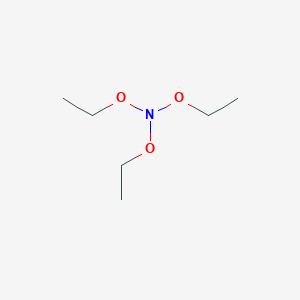
Triethoxyamine
Vue d'ensemble
Description
Triethoxyamine is an organic compound with the molecular formula C6H15NO3. It is a colorless liquid with a characteristic odor. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethoxyamine can be synthesized through the alkylation of ammonia with ethanol. The reaction can be represented as follows:
NH3+3C2H5OH→N(C2H5)3+3H2O
This reaction typically requires high temperatures and pressures over a dehydration or dehydrogenation catalyst .
Industrial Production Methods: In industrial settings, this compound is produced by reacting ammonia with ethanol, N,N-diethylacetamide with lithium aluminum hydride, ethyl chloride with ammonia under heat and pressure, and gas-phase catalytic hydrogenation of acetonitrile .
Types of Reactions:
Oxidation: this compound can be oxidized by hydrogen peroxide to form this compound oxide.
Alkylation: It reacts with alkyl halides and dialkyl sulfates to form quaternary ammonium compounds.
Formation of Salts: Due to its alkyl substituents, this compound forms highly water-soluble salts with organic and inorganic acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Alkylation: Alkyl halides and dialkyl sulfates are used under controlled conditions to prevent over-alkylation.
Salt Formation: Various organic and inorganic acids are used to form salts.
Major Products:
Oxidation: this compound oxide.
Alkylation: Quaternary ammonium compounds.
Salt Formation: Water-soluble salts.
Applications De Recherche Scientifique
Triethoxyamine has several applications in scientific research:
Antidepressant Drug Research: It is related to fluoxetine, a selective serotonin uptake inhibitor, and has been studied for its effectiveness in treating depression and obsessive-compulsive disorders.
Chemotherapy for Wilson Disease: Triethylenetetramine, a chemically related compound, is used as a chelator to reduce copper levels in Wilson Disease.
Organic Synthesis: It acts as a base and nucleophile in various organic reactions, including acylation and esterification.
Catalyst: It is used as a catalyst in reactions such as Steglich esterification and Knoevenagel condensation.
Corrosion Inhibitor: It forms protective films on metal surfaces to reduce oxidation and degradation.
Mécanisme D'action
Triethoxyamine exerts its effects through several mechanisms:
Comparaison Avec Des Composés Similaires
Triethylamine: Similar in structure but differs in its applications and properties.
Triethanolamine: Used in the formulation of emulsifiers, thickeners, and detergents.
Triethylenetetramine: Used as a chelator in the treatment of Wilson Disease.
Uniqueness: Triethoxyamine is unique due to its specific applications in antidepressant drug research and chemotherapy for Wilson Disease. Its ability to act as a base, nucleophile, and catalyst in various organic reactions also sets it apart from similar compounds.
Propriétés
IUPAC Name |
(diethoxyamino)oxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSIZMPQSZKECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560750 | |
| Record name | Triethoxyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69914-53-0 | |
| Record name | Triethoxyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(Methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B3056189.png)









